molecular formula C10H10BrFO3 B13557347 Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13557347
M. Wt: 277.09 g/mol
InChI Key: LZFRWXDGNHQOFH-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H10BrFO3. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxy group attached to a phenyl ring, making it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products Formed

    Oxidation: 3-(3-bromo-2-fluorophenyl)-2-oxopropanoate.

    Reduction: 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanol.

    Substitution: 3-(3-amino-2-fluorophenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-bromo-2-fluorophenyl)acetate
  • 3-(3-bromo-2-fluorophenyl)propanoic acid
  • (3-bromo-2-fluorophenyl)methanol

Uniqueness

Methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of both a hydroxy group and an ester group on the same molecule, which allows for diverse chemical reactivity and potential applications in various fields. The combination of bromine and fluorine atoms also enhances its chemical stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 3-(3-bromo-2-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10BrFO3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3

InChI Key

LZFRWXDGNHQOFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C(=CC=C1)Br)F)O

Origin of Product

United States

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